molecular formula C17H22NO4- B12349634 1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate

1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate

Cat. No.: B12349634
M. Wt: 304.4 g/mol
InChI Key: QJJFWVCMROGUPE-UHFFFAOYSA-M
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a tert-butoxycarbonyl (BOC) protecting group

Preparation Methods

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, phenylacetic acid, and tert-butyl chloroformate.

    Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the BOC-protected piperidine derivative.

    Synthetic Route:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted piperidine derivatives and phenyl compounds.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways Involved: The pathways involved can include metabolic pathways, signal transduction pathways, and other biochemical processes.

Comparison with Similar Compounds

1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other BOC-protected piperidine derivatives and phenyl-substituted piperidines.

    Uniqueness: The presence of both the BOC protecting group and the phenyl group in the same molecule provides unique chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C17H22NO4-

Molecular Weight

304.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/p-1

InChI Key

QJJFWVCMROGUPE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1C(=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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